molecular formula C21H19N3O2 B11180715 N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide

N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide

Cat. No.: B11180715
M. Wt: 345.4 g/mol
InChI Key: RUHBBJDSSICJKG-UHFFFAOYSA-N
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Description

N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide is an organic compound with a complex structure that includes benzyl, acetamido, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide typically involves multiple steps. One common method is the condensation reaction between 4-acetamidobenzoyl chloride and 2-aminopyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with benzylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-4-acetamido-N-(pyridin-2-YL)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an anti-tubercular agent and its application in material science make it a compound of significant interest in both medicinal and industrial research .

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

4-acetamido-N-benzyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19N3O2/c1-16(25)23-19-12-10-18(11-13-19)21(26)24(20-9-5-6-14-22-20)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25)

InChI Key

RUHBBJDSSICJKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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